molecular formula C14H17NO2 B2495477 methyl 6-tert-butyl-1H-indole-2-carboxylate CAS No. 887360-36-3

methyl 6-tert-butyl-1H-indole-2-carboxylate

Cat. No.: B2495477
CAS No.: 887360-36-3
M. Wt: 231.295
InChI Key: HEKOFOQCFMMTSH-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications

Properties

IUPAC Name

methyl 6-tert-butyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)10-6-5-9-7-12(13(16)17-4)15-11(9)8-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOFOQCFMMTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-tert-butyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with tert-butyl esters under specific conditions. One common method includes the use of Grubbs’ second-generation catalyst for the reaction of indole derivatives with 2-methyl-2-butene, followed by reduction with Red-Al .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing metal-free, photoinduced aerobic tandem amine dehydrogenation/Povarov cyclization/aromatization reactions between N-aryl glycine esters and indoles . These methods are designed to be efficient and yield high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-tert-butyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reagents like Red-Al to remove oxygen or add hydrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Red-Al, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Methyl 6-tert-butyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-tert-butyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 6-tert-butyl-1H-indole-2-carboxylate is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to other indole derivatives. Additionally, its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 6-tert-butyl-1H-indole-2-carboxylate (MTBIC) is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the mechanisms of action, biochemical pathways, and potential therapeutic applications of MTBIC, supported by relevant data and case studies.

Chemical Structure and Properties

MTBIC is characterized by the presence of a tert-butyl group at the 6-position of the indole ring, which influences its chemical reactivity and biological interactions. The molecular formula is C14H17NO2C_{14}H_{17}NO_2, and its structure can be represented as follows:

Methyl 6 tert butyl 1H indole 2 carboxylate\text{Methyl 6 tert butyl 1H indole 2 carboxylate}

Target Interactions

MTBIC interacts with various biological targets, primarily through its indole moiety. Indole derivatives are known to modulate numerous receptors and enzymes, which can lead to a wide range of biological effects, including:

  • Antiviral Activity : MTBIC has shown potential against viral infections, particularly influenza A, by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Anticancer Properties : Research indicates that MTBIC can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Biochemical Pathways

MTBIC influences several key biochemical pathways:

  • Antioxidant Activity : It exhibits free radical scavenging properties, which contribute to its protective effects against oxidative stress.
  • Antimicrobial Action : The compound has demonstrated activity against various pathogens, indicating potential use in treating infections.
  • Antidiabetic Effects : Preliminary studies suggest that MTBIC may enhance insulin sensitivity and glucose uptake in cells.

Structure-Activity Relationship (SAR)

Several studies have focused on the SAR of indole derivatives, including MTBIC. These investigations reveal that modifications to the indole structure can significantly affect biological activity. For instance, the presence of bulky substituents like tert-butyl enhances stability and receptor affinity compared to other simpler indole derivatives .

Experimental Studies

  • Antiviral Activity : In vitro studies showed that MTBIC effectively inhibited the replication of influenza A virus in cell cultures. The mechanism involved disruption of viral entry into host cells.
  • Anti-inflammatory Studies : In animal models, administration of MTBIC resulted in reduced inflammation markers and pain responses, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : A study demonstrated that MTBIC could induce apoptosis in breast cancer cell lines via activation of caspase pathways. This suggests a promising avenue for therapeutic development against specific cancers.

Comparative Analysis

The following table compares MTBIC with other related compounds regarding their biological activities:

CompoundAntiviralAnti-inflammatoryAnticancerAntioxidant
This compoundYesYesYesYes
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateLimitedModerateNoModerate
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivativesNoYesYesNo

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